molecular formula C23H25NO8 B12065077 (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione

(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione

Cat. No.: B12065077
M. Wt: 443.4 g/mol
InChI Key: VCGJFFLJLRZIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione is a complex organic compound known for its significant biological activity This compound is a derivative of tetracycline, a well-known class of antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the Tetracycline Core: The initial step involves the formation of the tetracycline core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the acetyl and dimethylamino groups. These modifications are achieved through selective reactions under controlled conditions.

    Purification: The final product is purified using techniques like recrystallization and chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled temperature and pressure conditions.

    Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride and lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts are used to facilitate substitution reactions under mild conditions.

Major Products Formed

Scientific Research Applications

(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its antibacterial properties and potential to inhibit bacterial growth.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione involves:

    Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

    Pathways Involved: It interferes with the translation process in bacteria, preventing the formation of essential proteins required for bacterial survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracycline derivatives such as:

    Doxycycline: Known for its broad-spectrum antibacterial activity.

    Minocycline: Noted for its enhanced lipid solubility and ability to penetrate tissues.

    Tigecycline: A newer derivative with activity against resistant bacterial strains.

Uniqueness

(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGJFFLJLRZIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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